molecular formula C26H26N2O2S B2969408 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide CAS No. 681279-58-3

2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2969408
CAS No.: 681279-58-3
M. Wt: 430.57
InChI Key: PWUZUGJZGQQIHU-UHFFFAOYSA-N
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Description

The compound “2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide” is a derivative of indole . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound has a molecular formula of C26H26N2O2S and a molecular weight of 430.57.

Scientific Research Applications

Structural and Biological Studies of Related Compounds

  • Crystal Structure Analysis and Potential Biological Applications : Research on compounds such as N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide highlights the importance of crystal structure analysis in understanding the molecular conformation and potential biological interactions of complex molecules. Such studies provide foundational knowledge for the design and optimization of new compounds with desired biological activities (Park et al., 1995).

  • Synthesis and Characterization for Biological Screening : The synthesis and characterization of compounds like 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide demonstrate the process of developing new molecules with potential biological activities. Such studies are critical for expanding the library of compounds that can be further evaluated for various scientific and therapeutic applications (Rehman et al., 2013).

  • Investigations into Molecular Degradation and Stability : Research on the thermal degradation of modafinil and its analogs, including investigations into the formation of 1,1,2,2-tetraphenylethane, underscores the significance of understanding the stability and degradation pathways of chemical compounds. This knowledge is crucial for the development of stable and effective pharmaceuticals and can provide insights into the handling and storage conditions required for various compounds (Dowling et al., 2017).

  • Metabolic Pathways and Biotransformation : The study on the biotransformation of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DMPPA) in human urine exemplifies the research into how compounds are metabolized in the body. Understanding the metabolic pathways and transformation products of chemical compounds is essential for predicting their behavior in biological systems and assessing their potential therapeutic benefits and risks (Fujimaki et al., 1990).

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for this compound could involve further exploration of its therapeutic potential.

Properties

IUPAC Name

2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2S/c1-18-8-9-19(2)20(14-18)15-28-16-25(23-6-4-5-7-24(23)28)31-17-26(29)27-21-10-12-22(30-3)13-11-21/h4-14,16H,15,17H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUZUGJZGQQIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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